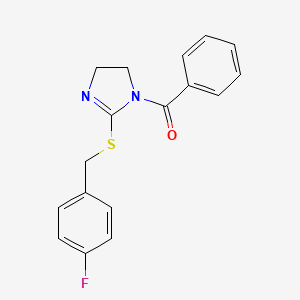

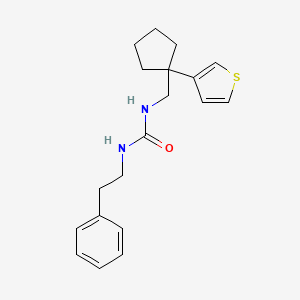

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Antiviral Activity

(2-((4-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone: has been investigated for its antiviral potential. Researchers have explored its effects against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses . While specific mechanisms of action may vary, this compound shows promise in inhibiting viral replication.

Bactericidal Properties

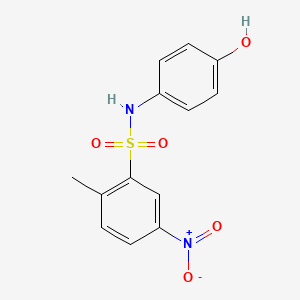

Another related compound, 2-(4-fluorobenzyl)-5-(methylsulfonyl)-1,3,4-oxadiazole , exhibits bactericidal effects. It has demonstrated considerable inhibition against rice bacterial leaf blight and leaf streak. The half-maximal effective concentration (EC50) values for these effects are 1.07 µg/mL and 7.14 µg/mL, respectively . These findings suggest potential applications in agriculture and crop protection.

Indole Derivatives

While not directly related to the compound, it’s worth noting that indole derivatives have been explored extensively for their biological potential. These derivatives often exhibit diverse activities, including antiviral, antibacterial, and anticancer effects. Researchers have synthesized various indole-based compounds, and their investigation continues to yield promising results .

Mechanism of Action

Target of action

The compound contains an imidazole ring, which is a common structural motif in many biologically active molecules, including certain antibiotics and antifungal drugs. The presence of the imidazole ring might suggest that this compound could interact with biological targets in a similar manner .

Mode of action

The exact mode of action would depend on the specific biological target of the compound. Generally, compounds with an imidazole ring can interact with their targets through various non-covalent interactions, including hydrogen bonding and π-π stacking .

Biochemical pathways

Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Many drugs with an imidazole ring are known to interfere with the synthesis of ergosterol, a key component of fungal cell membranes .

Pharmacokinetics

The pharmacokinetics of a compound depend on its chemical properties, including its solubility, stability, and size. The presence of a fluorobenzyl group might enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes .

Result of action

The cellular effects of the compound would depend on its specific mode of action and the type of cells it interacts with. For example, if the compound inhibits a key enzyme in a cellular pathway, it could lead to the accumulation or depletion of certain metabolites, affecting cell function .

Action environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s stability could be affected by the presence of oxidizing or reducing agents .

properties

IUPAC Name |

[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2OS/c18-15-8-6-13(7-9-15)12-22-17-19-10-11-20(17)16(21)14-4-2-1-3-5-14/h1-9H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBSWAGNJEVRUKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetic acid, chloro[(3-chlorophenyl)hydrazono]-, ethyl ester](/img/structure/B2487092.png)

![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-phenylacetamide](/img/structure/B2487093.png)

![(E)-2-(4-Chlorophenyl)-N-[(1-methylpyrazol-4-yl)methyl]ethenesulfonamide](/img/structure/B2487096.png)

![5-[1-(3-methylbenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2487097.png)

![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-methoxyphenyl)pyrimidin-4-amine](/img/structure/B2487103.png)

![N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2487107.png)

![Furan-2-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2487108.png)

![ethyl 3-[2-oxo-2-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)ethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2487113.png)

![N-(4-chlorophenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2487115.png)